4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C9H12N2O2S. It is a white to pale yellow solid with a distinct odor and is stable under normal conditions . This compound is known for its antifungal and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid involves the reaction of pyrimidine with methanethiol to form 4-Methyl-2-(methylsulfanyl)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the feed ratio, reaction temperature, and reaction time to improve yield. For example, the synthesis from S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol has been optimized for better yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the carboxylic acid group.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Produces the corresponding alcohol or alkane.
Substitution: Produces various substituted pyrimidines.
Scientific Research Applications
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
Methyl 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate: Similar structure but with a methyl ester group.
4-Methyl-2-(trifluoromethyl)-5-pyrimidinecarboxylic acid: Similar structure but with a trifluoromethyl group.
Uniqueness
4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid is unique due to its specific combination of a methylsulfanyl group and a carboxylic acid group, which imparts distinct chemical properties and biological activities .
Properties
Molecular Formula |
C8H10N2O2S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
4-methyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c1-5-6(8(11)12)3-9-7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
UVIPRYFVYJIINI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CSC |
Origin of Product |
United States |
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